molecular formula C16H14BrNO3S2 B2651842 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097883-78-6

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No. B2651842
CAS RN: 2097883-78-6
M. Wt: 412.32
InChI Key: SXSFUVVBSANXKW-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, also known as BFTS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BFTS has a unique chemical structure that makes it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Derivatization

  • Novel 4-arylsulfonylthiophene and furan-2-sulfonamides, including compounds related to 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, are synthesized from arylsulfonyl heterocycles. This process involves chlorosulfonation and free radical bromination, highlighting the compound's role as a precursor in the synthesis of various derivatives (Hartman & Halczenko, 1990).

Catalytic Applications

  • N-bromo sulfonamide compounds are used as catalysts in the synthesis of heterocyclic compounds. For instance, a novel N-bromo sulfonamide reagent is used as a catalyst for the synthesis of complex molecular structures through a condensation reaction, demonstrating the compound's utility in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Bromination and Sulfonation Techniques

  • The compound's derivatives have been used in the development of bromination and sulfonation techniques. This includes methods for introducing bromine and sulfone groups into aromatic compounds, showcasing the compound's versatility in chemical transformations (Ardeshir & Shirdarreh Abbas, 1999).

Application in Organic Synthesis

  • Sulfonamides related to this compound have been explored in the synthesis of complex organic structures. Their use in generating novel organic compounds, including heterocyclic systems like furans, pyrroles, and thiophenes, underscores their significance in organic chemistry (Nakayama & Kuroda, 1993).

properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFUVVBSANXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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